Shoreic Acid

Description

Properties

IUPAC Name |

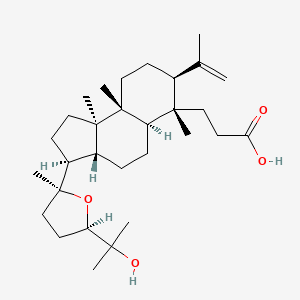

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBGKWZSOPPDSD-INPVNEGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@@H](O4)C(C)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317938 | |

| Record name | Shoreic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21671-00-1 | |

| Record name | Shoreic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21671-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shoreic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Natural Sources of Shoreic Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Shoreic Acid, a dammarane-type triterpenoid. The document details its origins in various plant species, quantitative data on its occurrence, extensive experimental protocols for its extraction, isolation, and characterization, and insights into its potential biological activities through the modulation of cellular signaling pathways.

Natural Sources of this compound

This compound has been isolated from a variety of plant species, primarily within the Meliaceae and Dipterocarpaceae families, as well as from certain resins and liverworts. The primary documented natural sources are outlined below.

-

Cabralea eichleriana (DC.) / Cabralea canjerana : This species, belonging to the Meliaceae family, is a significant source of this compound, which has been isolated from its leaves.[1][2]

-

Aglaia Genus (Meliaceae family) : Several species within this genus are known to produce this compound. These include:

-

Shorea guiso : The leaves of this critically endangered Philippine tree from the Dipterocarpaceae family have been shown to contain this compound.[5]

-

Dysoxylum hainanense : this compound has been sourced from the branches of this plant.[5]

-

Blepharidophyllum densifolium : This liverwort is another reported natural source.[3]

-

Dammar Resin : This natural plant resin is a known source of various triterpenes, including this compound.[5]

Quantitative Data on this compound Content

Quantitative data regarding the concentration of this compound in its natural sources is limited in the available scientific literature. The yield is often dependent on the specific plant part, geographical location, time of harvest, and the extraction methodology employed. The table below summarizes the available information.

| Plant Species | Plant Part | Reported Yield/Content | Notes |

| Cabralea canjerana | Leaves | Data not specified | This compound was isolated as a major triterpene.[1] |

| Aglaia lawii | Bark, Leaves | Data not specified | Identified as a constituent.[4] |

| Aglaia odorata | Roots | Data not specified | Isolated along with other triterpenoids. |

| Shorea guiso | Leaves | Data not specified | Isolated via column chromatography.[5] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and structural characterization of this compound from plant materials.

Extraction of this compound

A generalized workflow for the extraction of this compound is presented below. Soxhlet extraction is a commonly used and efficient method for obtaining triterpenoids from solid plant matrices.[6][7]

Protocol for Soxhlet Extraction:

-

Sample Preparation :

-

Collect the desired plant material (e.g., leaves of Cabralea canjerana).

-

Dry the material at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.[6]

-

-

Extraction :

-

Accurately weigh the powdered plant material and place it into a porous cellulose thimble.

-

Place the thimble into the main chamber of a Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent, such as dichloromethane or ethanol, to about two-thirds of its volume.[1][6]

-

Assemble the Soxhlet apparatus with the flask at the bottom and a condenser at the top.

-

Heat the solvent to its boiling point. The solvent vapor will travel up, condense, and drip into the thimble, extracting the compounds.

-

Allow the extraction to proceed continuously for 6 to 24 hours. The process is complete when the solvent in the siphon arm runs clear.[6]

-

-

Concentration :

-

After the extraction is complete, cool the apparatus.

-

Transfer the solvent containing the extracted compounds to a rotary evaporator.

-

Concentrate the extract under reduced pressure to remove the solvent and obtain the crude extract.

-

Isolation and Purification

The crude extract contains a mixture of compounds. This compound can be isolated and purified using chromatographic techniques, such as High-Speed Counter-Current Chromatography (HSCCC) or conventional column chromatography.

Protocol for High-Speed Counter-Current Chromatography (HSCCC): [1]

-

Solvent System Preparation : Prepare a two-phase solvent system of n-hexane:ethyl acetate:methanol:water in a 1:1.5:2.5:1 volume ratio. Equilibrate the mixture in a separatory funnel and separate the two phases.

-

Column Preparation : Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).

-

Sample Loading : Dissolve the crude extract in a small volume of the solvent system and inject it into the column.

-

Elution : Pump the mobile phase (the lower phase of the solvent system) through the column at a defined flow rate.

-

Fraction Collection : Collect fractions of the eluate at regular intervals.

-

Analysis : Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing pure this compound.

-

Final Step : Combine the pure fractions and evaporate the solvent to yield purified this compound.

Structural Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts (δ) and coupling constants (J) provide detailed information about the molecular structure.[5] The spectra are typically recorded in deuterated solvents like chloroform (CDCl₃).[8]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The monoisotopic mass of this compound is 474.37091007 Da.[3]

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties against Herpes simplex virus types I and II.[5] While specific signaling pathways directly modulated by this compound are still under investigation, triterpenoids of the dammarane class are known to influence key cellular signaling cascades involved in inflammation and metabolism.

One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of the inflammatory response. Many triterpenoids exert their anti-inflammatory effects by inhibiting this pathway. Caffeic acid phenethyl ester (CAPE) and chicoric acid have been shown to inhibit NF-κB activity.[9][10][11] The diagram below illustrates a generalized mechanism by which a triterpenoid could inhibit the canonical NF-κB pathway.

Additionally, other related triterpenoids have been shown to interact with the Liver X Receptor α (LXRα) , a nuclear receptor that plays a key role in lipid metabolism.[12][13] This suggests that this compound could also have potential applications in metabolic research.

Conclusion

This compound is a naturally occurring dammarane triterpenoid found in a select number of plant families. While its full biological activity profile and mechanisms of action are still being elucidated, its presence in plants with traditional medicinal uses, coupled with the known anti-inflammatory and metabolic-modulating activities of related compounds, makes it a compelling target for further research and drug development. The protocols and data presented in this guide offer a foundational resource for scientists working on the isolation, characterization, and evaluation of this promising natural product. Future research should focus on quantifying the yield of this compound in various sources and exploring its specific interactions with cellular signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C30H50O4 | CID 12315515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:21671-00-1 | Manufacturer ChemFaces [chemfaces.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Caffeic acid phenethyl ester decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ursolic Acid, a Novel Liver X Receptor α (LXRα) Antagonist Inhibiting Ligand-Induced Nonalcoholic Fatty Liver and Drug-Induced Lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatty acid binding profile of the liver X receptor α - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Shoreic Acid: A Technical Guide

An in-depth exploration of the historical discovery, isolation, and structural elucidation of Shoreic Acid, a dammarane triterpenoid of significant scientific interest.

Abstract

This compound, a tetracyclic triterpene belonging to the dammarane class, has been a subject of phytochemical investigation since its initial discovery. This technical guide provides a comprehensive overview of the history of its discovery, the evolution of its isolation protocols, and the spectroscopic techniques employed for its structural elucidation. Detailed experimental methodologies, quantitative data from key studies, and visual representations of the scientific workflows are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this natural product.

Introduction

This compound is a naturally occurring dammarane triterpenoid first identified in the mid-1970s. Triterpenoids of the dammarane type are known for their diverse biological activities, and are prominently found in the resin of trees from the Dipterocarpaceae family, from which the class of compounds derives its name.[1] This guide will delve into the seminal work that led to the discovery of this compound and trace the advancements in its isolation and characterization.

The Initial Discovery and Isolation

The first reported isolation of this compound was in 1975 by M. M. Rao and his colleagues from the wood of Cabralea eichleriana DC., a plant belonging to the Meliaceae family.[1][2][3] This discovery was part of a broader investigation into the chemical constituents of this plant species, which also led to the identification of several other dammarane triterpenes.[2][3]

Original Isolation Protocol from Cabralea eichleriana

The pioneering work by Rao et al. laid the foundation for the isolation of this compound. The general procedure involved solvent extraction of the plant material followed by chromatographic separation.

Experimental Workflow for the Initial Isolation of this compound

Caption: Initial isolation workflow for this compound.

While the 1975 publication provides the foundational methodology, more recent studies have detailed the isolation of this compound from other sources, such as the leaves of Shorea guiso. In this instance, a dichloromethane extract of the air-dried leaves was subjected to column chromatography to yield this compound.[4] Another modern approach utilized high-speed countercurrent chromatography (HSCCC) for the preparative isolation of this compound from Cabralea canjerana.

Structural Elucidation

The determination of the intricate structure of this compound was a significant aspect of its initial discovery and has been further confirmed and refined over the years with the advent of more sophisticated analytical techniques.

Early Spectroscopic Analysis

The original structural elucidation by Rao et al. in 1975 relied on the spectroscopic techniques of the era, including:

-

Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH) moieties.

-

Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR at the time, to provide information about the proton environment within the molecule.

Modern Spectroscopic Techniques for Confirmation

The structure of this compound has been unequivocally confirmed using modern, high-resolution 1D and 2D NMR spectroscopy.[4] These techniques provide detailed information about the carbon skeleton and the connectivity of atoms within the molecule.

Key 2D NMR Experiments for this compound Structure Elucidation:

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons.[5][6][7]

-

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular structure by connecting different fragments.[5][7][8]

Logical Workflow for Structure Elucidation of this compound

Caption: Workflow for the structural elucidation of this compound.

Quantitative Data

Quantitative data from the isolation and characterization of this compound is crucial for reproducibility and for understanding its physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₄ | [2] |

| Molecular Weight | 474.7 g/mol | [2] |

Further quantitative data, such as percentage yield from the original isolation, melting point, and specific optical rotation, are detailed in the original 1975 publication by Rao et al.

Conclusion

The discovery and isolation of this compound represent a significant contribution to the field of natural product chemistry. From its initial identification using classical phytochemical techniques to its comprehensive characterization by modern spectroscopic methods, the journey of this compound showcases the advancements in the scientific exploration of natural products. This guide provides a foundational understanding for researchers and professionals engaged in the study and development of novel therapeutics derived from natural sources. The detailed methodologies and historical context serve as a valuable resource for future investigations into this compound and other dammarane triterpenoids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C30H50O4 | CID 12315515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. This compound | CAS:21671-00-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]

Shoreic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shoreic Acid is a naturally occurring dammarane-type triterpenoid.[1][2][3] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. This compound, in particular, has been isolated from various plant sources, including Cabralea eichleriana, Shorea guiso, and Dysoxylum hainanense.[1][4] This technical guide provides a detailed overview of the known physicochemical properties of this compound, methodologies for their experimental determination, and insights into potential signaling pathways it may modulate based on its structural class.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid[3] |

| Synonyms | Shoric acid[1] |

| CAS Number | 21671-00-1[3][5] |

| Molecular Formula | C30H50O4[3][5] |

| Molecular Weight | 474.7 g/mol [3][5] |

| Chemical Structure | Dammarane Triterpenoid[1][2] |

Physicochemical Properties

| Property | Value/Information | Source |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Not experimentally determined. | - |

| Relative Density | 1.045 g/cm³ (Predicted) | [8] |

| Solubility | Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Water: Expected to have low solubility. | [4][6][7] |

| pKa | Not experimentally determined. | - |

| LogP | Not experimentally determined. | - |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be applied to triterpenoids like this compound.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of solid crystalline compounds like this compound.

Workflow Diagram:

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a moderate rate until the temperature is about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Workflow Diagram:

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of water in a flask. The flask is then securely sealed.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged or filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: A precise volume of the clear supernatant is carefully removed and the concentration of this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its classification as a dammarane-type triterpenoid allows for inferences based on the known activities of structurally related compounds. Dammarane triterpenoids have been reported to modulate several key signaling pathways involved in inflammation, metabolism, and cell proliferation.

Liver X Receptor (LXR) α Signaling Pathway

LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and the regulation of inflammatory responses.[9][10] Some dammarane triterpenoids are known to activate the LXRα pathway.[11]

JNK/p38 MAPK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases (MAPKs) are key regulators of cellular responses to stress and inflammation.[12][13][14][15]

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in inflammatory and immune responses.[16][17][18][19][20]

Protein Tyrosine Phosphatase 1B (PTP1B) Signaling

PTP1B is a negative regulator of insulin and leptin signaling pathways and is a therapeutic target for diabetes and obesity.[21][22][23][24][25]

Conclusion

This compound is a dammarane-type triterpenoid with established chemical identity but limited publicly available experimental physicochemical data. This guide provides a foundation for researchers by summarizing the known information, presenting standardized experimental protocols for property determination, and postulating potential mechanisms of action through key signaling pathways known to be modulated by this class of compounds. Further experimental investigation is warranted to fully characterize the physicochemical profile and biological activities of this compound for potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dammarane - Wikipedia [en.wikipedia.org]

- 3. This compound | C30H50O4 | CID 12315515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS:21671-00-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound supplier | CAS No :21671-00-1 | AOBIOUS [aobious.com]

- 6. Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | HSV | Antifection | TargetMol [targetmol.com]

- 9. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 13. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ariane.univ-fcomte.fr [ariane.univ-fcomte.fr]

- 15. assaygenie.com [assaygenie.com]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. raybiotech.com [raybiotech.com]

- 20. commerce.bio-rad.com [commerce.bio-rad.com]

- 21. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. PTPN1 - Wikipedia [en.wikipedia.org]

Shoreic Acid CAS number and molecular formula

An In-depth Technical Guide to Shoreic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a dammarane-type triterpenoid, including its chemical properties, isolation protocols, and known biological activities.

Core Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21671-00-1 | [1][2][3][4][5] |

| Molecular Formula | C30H50O4 | [1][2][3][4][5] |

| Molecular Weight | 474.72 g/mol | [1] |

Experimental Protocols

Isolation and Purification of this compound via High-Speed Countercurrent Chromatography (HSCCC)

A detailed method for the preparative isolation of this compound from the dichloromethane extract of Cabralea canjerana leaves has been reported. This method utilizes High-Speed Countercurrent Chromatography (HSCCC) and has been demonstrated to be effective for scaling up the purification process.

Instrumentation and Reagents:

-

High-Speed Countercurrent Chromatograph

-

Solvent system: n-hexane-ethyl acetate-methanol-water (1:1.5:2.5:1 v/v/v/v)

-

Dichloromethane extract of Cabralea canjerana leaves

-

NMR spectrometer for structural elucidation

Methodology:

-

Solvent System Preparation: The biphasic solvent system consisting of n-hexane, ethyl acetate, methanol, and water in a 1:1.5:2.5:1 volume ratio is prepared and thoroughly equilibrated.

-

HSCCC Operation: The HSCCC column is filled with the upper organic layer as the stationary phase. The lower aqueous layer is utilized as the mobile phase in a reversed-phase mode.

-

Sample Loading: The crude dichloromethane extract of Cabralea canjerana leaves is dissolved in a suitable solvent and injected into the system.

-

Elution and Fractionation: The mobile phase is pumped through the column at a defined flow rate. Fractions are collected at regular intervals.

-

Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Purification and Identification: Fractions containing the compound of interest are pooled, and the solvent is evaporated. The purity and structure of the isolated this compound are confirmed using 1H and 13C NMR spectroscopy.

This HSCCC method has been successfully scaled up from 820 mg to 1.5 g of crude extract, demonstrating its reproducibility and efficiency for obtaining high-purity this compound.

Biological Activities and Potential Mechanisms of Action

This compound has demonstrated a range of biological activities, including antibacterial, antifungal, and antiviral properties. While the precise mechanisms of action are still under investigation, the following sections summarize the current understanding and potential pathways based on its chemical class.

Antibacterial Activity

This compound has shown activity against various bacteria. The general mechanism for triterpenoids often involves the disruption of the bacterial cell membrane.

Caption: Postulated mechanism of this compound's antibacterial action.

Antifungal Activity

The antifungal activity of this compound is also likely linked to cell membrane interactions, a common mechanism for triterpenoids.

Caption: Workflow for determining the antifungal activity of this compound.

Antiviral Activity

Information regarding the specific antiviral mechanism of this compound is limited. However, many triterpenoids interfere with viral entry and replication.

Caption: Hypothetical model of this compound inhibiting viral entry.

Further research is required to fully elucidate the specific molecular targets and signaling pathways modulated by this compound in its antibacterial, antifungal, and antiviral activities. This will be crucial for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Advances in the development of entry inhibitors for sialic-acid-targeting viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Shoreic Acid: A Technical Guide for Researchers

Abstract

Shoreic Acid, a dammarane-type triterpenoid found in select plant species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for metabolic engineering applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, detailing the enzymatic steps from primary metabolites to the final complex structure. This document outlines the key enzymes involved, proposes a putative pathway for the final oxidative modifications, and presents relevant experimental protocols for studying this pathway. Quantitative data from related triterpenoid biosynthesis studies are summarized to provide a comparative context. This guide is intended for researchers, scientists, and drug development professionals working on natural product biosynthesis and drug discovery.

Introduction

This compound is a tetracyclic triterpenoid natural product characterized by a dammarane skeleton. Its chemical formula is C30H50O4.[1] This compound has been isolated from several plant species, including Cabralea eichleriana, Aglaia lawii, Blepharidophyllum densifolium, Shorea guiso, and Dysoxylum hainanense. The dammarane scaffold is a common feature of many bioactive triterpenoids, including the well-known ginsenosides from Panax ginseng. The biosynthesis of these complex molecules originates from the universal isoprenoid pathway, which is responsible for the production of a vast array of natural products in plants.

This guide will delineate the established early stages of dammarane biosynthesis and propose a putative pathway for the subsequent, less-characterized oxidative modifications leading to this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

-

Formation of the C30 Precursor, Squalene: This stage involves the well-established mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the five-carbon building blocks of isoprenoids.

-

Cyclization of Squalene to the Dammarane Skeleton: This is a critical step catalyzed by a specific oxidosqualene cyclase.

-

Post-Cyclization Modifications: A series of oxidative reactions, likely catalyzed by cytochrome P450 monooxygenases, modifies the dammarane scaffold to yield this compound.

From Primary Metabolism to Squalene

The biosynthesis of all triterpenoids begins with the formation of the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for their synthesis: the mevalonate (MVA) pathway, which operates in the cytosol and mitochondria, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[2][3] Triterpenoids are primarily synthesized via the MVA pathway.[2]

The key steps in the formation of squalene are:

-

Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP, C10), which is then further condensed with another IPP molecule to yield farnesyl pyrophosphate (FPP, C15).

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head in a reductive condensation reaction catalyzed by squalene synthase (SQS) to form the C30 hydrocarbon, squalene.

Formation of the Dammarane Skeleton

The linear squalene molecule undergoes epoxidation and cyclization to form the characteristic tetracyclic dammarane core.

-

Squalene Epoxidation: Squalene is first oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE) .[3]

-

Cyclization to Dammarenediol-II: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC) . In the case of dammarane-type triterpenoids, this enzyme is dammarenediol-II synthase .[3] This enzyme orchestrates a series of protonations and ring closures to form the dammarenyl cation, which is then hydroxylated to yield dammarenediol-II. This is considered the first committed step in the biosynthesis of dammarane triterpenoids.

The following diagram illustrates the core biosynthetic pathway from primary metabolites to the dammarane skeleton.

Putative Final Steps to this compound

The conversion of dammarenediol-II to this compound involves further oxidative modifications. While the specific enzymes have not yet been characterized for this compound, the biosynthesis of other dammarane triterpenoids, such as ginsenosides, provides a strong model. These modifications are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) .[2][4]

Based on the structure of this compound, a plausible biosynthetic route from dammarenediol-II would involve a series of hydroxylations and subsequent oxidations to form a carboxylic acid. A key family of enzymes implicated in such modifications of the triterpene skeleton is the CYP716 family. For instance, NaCYP716A419 from Nicotiana attenuata has been shown to catalyze a three-step oxidation at the C-28 position of β-amyrin, converting a methyl group to a carboxylic acid.[5] A similar enzymatic cascade could be responsible for the formation of the propanoic acid side chain in this compound.

The following diagram presents a putative pathway for the final steps in this compound biosynthesis.

Quantitative Data

Currently, there is a lack of specific quantitative data for the biosynthesis of this compound. However, data from studies on the biosynthesis of other triterpenoids, particularly ginsenosides which share the dammarane scaffold, can provide valuable insights.

| Enzyme/Metabolite | Plant/System | Value | Units | Reference |

| Enzyme Activity | ||||

| Dammarenediol-II Synthase | Panax ginseng hairy roots | - | - | [2] |

| Squalene Synthase | Panax ginseng | - | - | [3] |

| Metabolite Concentration | ||||

| Triterpenes (total) | Bauhinia holophylla leaves | 132.36 ± 20.36 | mg EβS/g dry extract | - |

| Triterpenes (total) | Maytenus ilicifolia leaves | 53.91 ± 2.6 | mg EβS/g dry extract | - |

| Gene Expression | ||||

| CYP716A419, CYP716C87, CYP716E107 | Nicotiana attenuata flowers | High | Relative expression | [5] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Isolation and Identification of Pathway Intermediates

Objective: To isolate and identify potential precursors and intermediates of this compound from plant material.

Methodology:

-

Extraction: Powdered plant material (e.g., leaves, bark) is extracted with a suitable solvent such as methanol or a mixture of dichloromethane and methanol.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are further purified using a combination of chromatographic techniques, including:

-

Column Chromatography: Using silica gel or other stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Often with a reversed-phase column (e.g., C18) and a gradient of water and acetonitrile or methanol as the mobile phase.

-

-

Structure Elucidation: The structure of isolated compounds is determined using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the elemental composition and molecular weight.

-

The following diagram outlines the general workflow for the isolation and identification of triterpenoids.

Heterologous Expression and Enzyme Assays

Objective: To functionally characterize candidate genes (e.g., CYP450s) involved in the biosynthesis of this compound.

Methodology:

-

Gene Cloning: Candidate genes are amplified from cDNA of the source plant using PCR and cloned into an appropriate expression vector (e.g., for yeast or E. coli).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is often preferred for expressing plant CYP450s as it is a eukaryote and possesses the necessary membrane systems.

-

Enzyme Assays (In Vivo): The engineered microbial strain is cultured and fed with the putative substrate (e.g., dammarenediol-II). The culture is then extracted and analyzed by HPLC or GC-MS for the presence of the product.

-

Enzyme Assays (In Vitro):

-

Microsomes are isolated from the recombinant yeast cells expressing the CYP450.

-

The microsomal fraction is incubated with the substrate, NADPH (as a cofactor), and a cytochrome P450 reductase.

-

The reaction mixture is extracted and analyzed for product formation.

-

Gene Silencing

Objective: To confirm the in planta function of a candidate gene in the this compound biosynthetic pathway.

Methodology:

-

Construct Design: A gene-specific fragment is cloned into a virus-induced gene silencing (VIGS) vector.

-

Agroinfiltration: The VIGS construct is introduced into Agrobacterium tumefaciens, which is then infiltrated into the leaves of the host plant.

-

Analysis: After a period of incubation for the silencing to take effect, the levels of this compound and its precursors are quantified in the silenced plants and compared to control plants using HPLC or LC-MS. A significant reduction in this compound levels in the silenced plants would confirm the gene's involvement in its biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound is proposed to follow the general pathway of dammarane-type triterpenoids, originating from the MVA pathway and proceeding through the key intermediate dammarenediol-II. The final steps leading to this compound are likely catalyzed by a series of oxidative enzymes, with cytochrome P450 monooxygenases being the primary candidates.

Significant research is still required to fully elucidate this pathway. Future efforts should focus on:

-

Identification of the specific CYP450s involved in the oxidative modifications of the dammarane skeleton to form this compound. Transcriptome analysis of this compound-producing plants could identify candidate genes.

-

Functional characterization of these candidate enzymes through heterologous expression and in vitro assays.

-

In planta validation of gene function using techniques such as gene silencing or CRISPR/Cas9-mediated gene editing.

-

Quantitative analysis of enzyme kinetics and metabolite fluxes to understand the regulation of the pathway.

A complete understanding of the biosynthetic pathway of this compound will not only provide fundamental knowledge of plant secondary metabolism but also pave the way for its sustainable production through metabolic engineering in microbial or plant-based systems, thereby facilitating its further investigation for drug development.

References

- 1. This compound | C30H50O4 | CID 12315515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shoreic acid, a dammarane-type triterpenoid, and its related compounds represent a promising class of natural products with a wide range of biological activities.[1] Dammarane triterpenoids are tetracyclic triterpenes widely distributed in various medicinal plants and are known for their diverse pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3] this compound itself is a dammarane skeleton compound that has been isolated from plants such as Cabralea eichleriana, Shorea guiso, and Dysoxylum hainanense.[4][5] This technical guide provides a comprehensive overview of this compound, its known biological activities, and explores the potential of its derivatives and related dammarane triterpenoids as therapeutic agents. The guide includes a summary of quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Chemical Structure and Properties of this compound

This compound is a tetracyclic triterpenoid with the chemical formula C₃₀H₅₀O₄ and a molecular weight of 474.7 g/mol .[6] Its structure is characterized by the dammarane skeleton. The IUPAC name for this compound is (4R,5R,7aR,9R,11aR,11bS)-4-((R)-2-((2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyltetrahydrofuran-2-yl)propyl)-7a,9,11b-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11,11a,11b-tetradecahydrocyclopenta[a]phenanthren-7(1H)-one.

Biological Activities of this compound and Related Dammarane Triterpenoids

This compound has demonstrated a range of biological activities, including antibacterial, antifungal, and antiviral properties.[7] It has shown activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis.[7] Furthermore, it exhibits antifungal activity against Candida albicans and Trichophyton mentagrophytes and has been reported to have activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL.[7][8]

While specific data on the cytotoxic and anti-inflammatory activities of this compound derivatives are limited, numerous studies on related dammarane triterpenoids from the Meliaceae and Dipterocarpaceae families provide valuable insights into their potential. These studies reveal that minor structural modifications to the dammarane skeleton can significantly impact biological activity.

Cytotoxic Activity

Dammarane triterpenoids isolated from various plant sources have shown significant cytotoxic effects against a range of cancer cell lines. The tables below summarize the IC₅₀ values of several dammarane triterpenoids closely related to this compound.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

| From Aglaia species (Meliaceae) | |||

| (20S)-20-hydroxydammar-24-en-3-on | B16-F10 (Melanoma) | 21.55 ± 0.25 | [9] |

| Cabraleahydroxylactone 3α-acetate | B16-F10 (Melanoma) | > 50 | [9] |

| Cabraleone | B16-F10 (Melanoma) | > 50 | [9] |

| From Gymnosporia diversifolia | |||

| Gymnosporone A | A549 (Lung) | 19.05 ± 1.21 | [8] |

| Hep-G2 (Liver) | 25.43 ± 1.54 | [8] | |

| MCF-7 (Breast) | 21.17 ± 1.38 | [8] | |

| Gymnosporone B | A549 (Lung) | 28.42 ± 1.63 | [8] |

| Hep-G2 (Liver) | 33.15 ± 2.01 | [8] | |

| MCF-7 (Breast) | 30.59 ± 1.87 | [8] | |

| From Dysoxylum hainanense (Meliaceae) | |||

| Nor-dammarane derivative 1 | A549 (Lung) | 15.6 | [10] |

| SK-OV-3 (Ovarian) | 12.3 | [10] | |

| SK-MEL-2 (Melanoma) | 18.9 | [10] | |

| HCT15 (Colon) | 25.4 | [10] | |

| Nor-dammarane derivative 2 | A549 (Lung) | 8.2 | [10] |

| SK-OV-3 (Ovarian) | 7.5 | [10] | |

| SK-MEL-2 (Melanoma) | 10.1 | [10] | |

| HCT15 (Colon) | 13.8 | [10] |

Anti-inflammatory Activity

Dammarane triterpenoids have also been investigated for their anti-inflammatory properties. Several studies have shown that these compounds can inhibit key inflammatory mediators.

| Compound | Assay | Target/Cell Line | IC₅₀ (µM) | Source |

| From Dysoxylum tpongense (Meliaceae) | ||||

| Aglinin C 3-acetate | NF-κB activation | HepG2 | 12.45 ± 2.37 | [11] |

| Aglinin C | NF-κB activation | HepG2 | 23.32 ± 3.25 | [11] |

| 24-epi-cabraleadiol | NF-κB activation | HepG2 | 13.95 ± 1.57 | [11] |

| Cabraleahydroxylactone | LXR activation | HepG2 | 20.29 ± 3.69 | [11] |

| Cabraleahydroxylactone 3-acetate | LXR activation | HepG2 | 24.32 ± 2.99 | [11] |

| From Gymnosporia diversifolia | ||||

| Hydroxydammarenone-I | NO production | RAW 264.7 | 71.85 ± 3.12 | [8] |

Signaling Pathways

Apoptosis Signaling Pathway

Many dammarane triterpenoids exert their cytotoxic effects by inducing apoptosis in cancer cells. The intrinsic (mitochondrial) pathway is a common mechanism, involving the regulation of Bcl-2 family proteins, mitochondrial membrane potential disruption, cytochrome c release, and subsequent activation of caspases.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of dammarane triterpenoids are often mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Experimental Protocols

Isolation of Dammarane Triterpenoids from Plant Material (General Protocol)

This protocol provides a general framework for the isolation of dammarane triterpenoids from plant sources like Shorea or Aglaia species.

-

Extraction:

-

Air-dry and powder the plant material (e.g., bark, leaves, or resin).

-

Macerate the powdered material with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Partitioning:

-

Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Concentrate each fraction to dryness.

-

-

Chromatographic Separation:

-

Subject the n-hexane or ethyl acetate fraction (often rich in triterpenoids) to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Further purify the fractions obtained from VLC by gravity column chromatography on silica gel, using isocratic or gradient elution with n-hexane/ethyl acetate or chloroform/methanol mixtures.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and combine similar fractions.

-

Final purification of isolated compounds can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation:

-

Characterize the pure compounds using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

-

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Treat the cells with various concentrations of the compound (typically ranging from 0.1 to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of dammarane triterpenoid derivatives.

Conclusion

This compound and its related dammarane triterpenoids present a rich scaffold for the development of novel therapeutic agents. The available data on closely related compounds highlight the potential for significant cytotoxic and anti-inflammatory activities. Further research focused on the synthesis of a library of this compound derivatives and comprehensive biological evaluation is warranted to fully explore their therapeutic potential. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in this exciting field of natural product drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 3. Dammarane-Type 3,4-seco-Triterpenoid from Silver Birch (Betula pendula Roth) Buds Induces Melanoma Cell Death by Promotion of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pentacyclic triterpenoid derivatives as potential novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Structure Activity Relationship of Dammarane-Type Triterpenoids from the Bark of Aglaia elliptica against P-388 Murine Leukemia Cells -Natural Product Sciences [koreascience.kr]

- 7. Role of Anti-Inflammatory and Antioxidant Properties of Natural Products in Curing Cardiovascular Diseases [mdpi.com]

- 8. Synthesis of dammarane-type triterpene derivatives and their ability to inhibit HIV and HCV proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Data of Shoreic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Shoreic Acid, a dammarane-type triterpenoid. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula C₃₀H₅₀O₄ and a molecular weight of 474.7 g/mol , possesses a complex tetracyclic triterpenoid structure.[1] Its systematic IUPAC name is 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid.[1]

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Anticipated ¹H NMR Spectral Data of this compound

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| Methyl groups (CH₃) | 0.8 - 1.7 | Singlet, Doublet |

| Methylene groups (CH₂) | 1.0 - 2.5 | Multiplet |

| Methine groups (CH) | 1.5 - 2.8 | Multiplet |

| Olefinic protons (=CH₂) | 4.6 - 4.9 | Singlet |

| Carboxylic acid proton (COOH) | 10.0 - 13.0 | Broad Singlet |

| Hydroxyl proton (OH) | Variable (1.0 - 5.0) | Broad Singlet |

Table 2: Anticipated ¹³C NMR Spectral Data of this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Methyl (CH₃) | 15 - 30 |

| Methylene (CH₂) | 20 - 45 |

| Methine (CH) | 30 - 60 |

| Quaternary (C) | 35 - 55 |

| Olefinic (=C, =CH₂) | 100 - 150 |

| Carboxylic acid (C=O) | 170 - 185 |

| Carbonyl (C-O) | 70 - 90 |

Mass Spectrometry (MS)

The exact mass of this compound has been determined to be 474.37091007 Da.[1] While a detailed experimental mass spectrum with fragmentation patterns for this compound was not found in the available search results, the molecular ion peak [M]+ at m/z 474 would be expected in an electron ionization (EI) mass spectrum.

Table 3: Mass Spectrometry Data of this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₅₀O₄ |

| Molecular Weight | 474.7 g/mol |

| Exact Mass | 474.37091007 Da |

| Expected Molecular Ion [M]⁺ | m/z 474 |

Infrared (IR) Spectroscopy

Infrared spectroscopy confirms the presence of key functional groups within the this compound molecule. Analysis of a mixture containing this compound revealed characteristic absorption bands.

Table 4: Infrared (IR) Spectral Data of this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Hydroxyl (O-H stretch) | ~3403 |

| Carbonyl (C=O stretch of carboxylic acid) | ~1701 |

| Olefinic (C=C stretch) | ~1620 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for pure this compound are not explicitly available in the searched literature. However, general methodologies for the analysis of triterpenoids can be described.

Isolation and Purification

This compound is a naturally occurring compound and can be isolated from various plant sources, such as species from the Shorea genus. A typical isolation procedure would involve:

Caption: General workflow for the isolation of this compound.

NMR Spectroscopy

For NMR analysis, a purified sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would then be acquired on a high-field NMR spectrometer (e.g., 400-600 MHz for ¹H).

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For a compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable. The sample would be introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the parent ion and its fragments would be recorded.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified solid sample can be mixed with potassium bromide (KBr) to form a pellet, or a solution of the compound can be analyzed. The instrument measures the absorption of infrared radiation at different wavenumbers, revealing the presence of specific functional groups.

Logical Relationships in Spectral Analysis

The interpretation of spectral data is a deductive process where information from different techniques is combined to elucidate the chemical structure.

Caption: Interrelation of spectroscopic methods for structure elucidation.

Conclusion

This guide summarizes the currently available spectral information for this compound. While foundational data exists, a complete and detailed spectral analysis of the pure compound, along with explicit experimental protocols, remains an area for further research. Such data would be invaluable for the scientific community, particularly for those involved in natural product chemistry, drug discovery, and the development of new therapeutic agents.

References

Shoreic Acid: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shoreic Acid is a dammarane-type triterpenoid compound that has been isolated from various plant sources, including Cabralea eichleriana, Shorea guiso, and dammar resin.[1][2] As a member of the triterpenoid class of natural products, this compound has attracted interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. While research on this compound itself is somewhat limited, this guide also draws upon the broader understanding of dammarane triterpenoids to infer potential signaling pathways and mechanisms.

Antimicrobial and Antiviral Activities

This compound has demonstrated a range of antimicrobial and antiviral properties. The following tables summarize the available quantitative data for these activities.

Antibacterial Activity

This compound has been shown to possess activity against both Gram-positive and Gram-negative bacteria. The activity is often expressed as an Activity Index (AI), which is a ratio of the zone of inhibition produced by the compound to that of a standard antibiotic.

Table 1: Antibacterial Activity of this compound [2][3]

| Bacterium | Type | Activity Index (AI) |

| Escherichia coli | Gram-negative | 0.2 |

| Pseudomonas aeruginosa | Gram-negative | 0.3 |

| Staphylococcus aureus | Gram-positive | 0.5 |

| Bacillus subtilis | Gram-positive | 0.4 |

Antifungal Activity

The antifungal potential of this compound has also been evaluated against common fungal pathogens.

Table 2: Antifungal Activity of this compound [2][3]

| Fungus | Activity Index (AI) |

| Candida albicans | 0.2 |

| Trichophyton mentagrophytes | 0.3 |

Antimycobacterial Activity

This compound has been reported to have activity against Mycobacterium tuberculosis.

Table 3: Antimycobacterial Activity of this compound [3]

| Organism | MIC (μg/mL) |

| Mycobacterium tuberculosis | 100 |

Antiviral Activity

In vitro studies have demonstrated that this compound is active against Herpes Simplex Virus (HSV) types I and II.

Table 4: Antiviral Activity of this compound [1][2]

| Virus | Cell Line | Assay | Result | Concentration |

| Herpes Simplex Virus Type I (HSV-1) | Vero | Cytopathic Effect Reduction | Significant Reduction | 1-10 µg/mL |

| Herpes Simplex Virus Type II (HSV-2) | Vero | Cytopathic Effect Reduction | Significant Reduction | 1-10 µg/mL |

Anti-inflammatory Activity

While direct mechanistic studies on this compound are limited, its classification as a dammarane triterpenoid suggests a potential role in modulating inflammatory pathways. Other dammarane triterpenoids have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Hypothesized Anti-inflammatory Signaling Pathway

The following diagram illustrates the hypothesized mechanism by which this compound may inhibit the NF-κB signaling pathway, based on the known activities of related dammarane triterpenoids.

Potential Anticancer Activity

There is currently no direct evidence for the anticancer activity of this compound. However, numerous studies on other dammarane triterpenoids have demonstrated significant cytotoxic and pro-apoptotic effects on various cancer cell lines.[1][2] These compounds often induce apoptosis through the intrinsic, or mitochondrial, pathway.

Hypothesized Pro-Apoptotic Signaling Pathway

The diagram below illustrates a potential mechanism by which this compound could induce apoptosis in cancer cells, based on the known actions of related triterpenoids.

Experimental Protocols

Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the ability of a compound to inhibit the virus-induced damage to host cells.

-

Cell Seeding: Seed Vero cells (or another appropriate host cell line) into a 96-well plate at a density that will form a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then further dilute in culture medium to the desired final concentrations.

-

Infection: Infect the cell monolayer with a known titer of the virus (e.g., HSV-1 or HSV-2) for 1-2 hours.

-

Treatment: Remove the viral inoculum and add the culture medium containing the different concentrations of this compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plate for 48-72 hours, or until the virus control wells show a significant cytopathic effect (e.g., cell rounding, detachment).

-

Quantification of Cell Viability: Assess cell viability using a method such as the MTT assay. Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm). The percentage of inhibition of the cytopathic effect can be calculated relative to the virus and cell controls.

Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium or fungus in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or HepG2) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Treatment: Treat the transfected cells with various concentrations of this compound for a defined period.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The reduction in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.

-

Cell Treatment: Treat a cancer cell line with different concentrations of this compound for various time points.

-

Cell Harvesting: Harvest the cells and wash them with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Conclusion

This compound is a dammarane triterpenoid with demonstrated in vitro antiviral, antibacterial, antifungal, and antimycobacterial activities. Based on the known mechanisms of action of structurally related compounds, it is hypothesized that this compound may also possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway and potential anticancer activity via the induction of apoptosis. Further research is required to validate these hypothesized mechanisms and to fully elucidate the therapeutic potential of this natural compound. The experimental protocols provided in this guide offer a starting point for researchers interested in exploring the biological activities of this compound in more detail.

References

- 1. This compound | CAS:21671-00-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | CAS:21671-00-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | HSV | Antifection | TargetMol [targetmol.com]

- 4. Inhibition of TNF-α-mediated NF-κB Transcriptional Activity in HepG2 Cells by Dammarane-type Saponins from Panax ginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of TNF-α-mediated NF-κB Transcriptional Activity in HepG2 Cells by Dammarane-type Saponins from Panax ginseng Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Shoreic Acid: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shoreic Acid, a dammarane-type triterpenoid, has demonstrated a range of biological activities indicating its potential for therapeutic applications. Isolated from various plant sources, including Cabralea eichleriana, Shorea guiso, and Dysoxylum hainanense, this natural compound has been the subject of preliminary investigations into its antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current state of research on this compound, including its known biological activities, putative mechanisms of action, and detailed experimental protocols for its study. While research specifically on this compound is nascent, this guide also draws upon data from structurally similar dammarane triterpenes to highlight its therapeutic promise and suggest avenues for future investigation.

Introduction

This compound (CAS: 21671-00-1; Molecular Formula: C30H50O4) is a pentacyclic triterpenoid belonging to the dammarane class of natural products.[3][4] Triterpenoids are a large and structurally diverse group of compounds widely distributed in the plant kingdom, many of which have been shown to possess significant pharmacological properties, including anticancer and anti-inflammatory effects.[5][6] The dammarane skeleton, in particular, has been a source of numerous bioactive molecules.[5][7][8] This guide aims to consolidate the existing knowledge on this compound and to provide a framework for researchers to explore its therapeutic potential further.

Biological Activities and Therapeutic Potential

The known biological activities of this compound are summarized below. It is important to note that while antimicrobial and antiviral activities have been directly reported for this compound, its potential anti-inflammatory and anticancer effects are largely inferred from studies on other dammarane triterpenes.

Antimicrobial and Antifungal Activity

This compound has demonstrated broad-spectrum antibacterial and antifungal properties.[2]

Table 1: Antimicrobial and Antifungal Activity of this compound

| Organism | Activity Type | Metric | Value | Reference |

| Escherichia coli | Antibacterial | Activity Index (AI) | 0.2 | [2] |

| Pseudomonas aeruginosa | Antibacterial | Activity Index (AI) | 0.3 | [2] |

| Staphylococcus aureus | Antibacterial | Activity Index (AI) | 0.5 | [2] |

| Bacillus subtilis | Antibacterial | Activity Index (AI) | 0.4 | [2] |

| Candida albicans | Antifungal | Activity Index (AI) | 0.2 | [2] |

| Trichophyton mentagrophytes | Antifungal | Activity Index (AI) | 0.3 | [2] |

| Mycobacterium tuberculosis | Antimycobacterial | MIC | 100 µg/mL |

Antiviral Activity

In vitro studies have shown that this compound is active against Herpes Simplex Virus (HSV) types I and II.[2]

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | Metric | Value | Reference |

| Herpes Simplex Virus 1 (HSV-1) | Vero | IC50 | 7 µg/mL | [1] |

| Herpes Simplex Virus 2 (HSV-2) | Vero | - | Active in vitro | [2] |

Potential Anti-inflammatory Activity

While specific anti-inflammatory data for this compound is limited, numerous dammarane triterpenes have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1][9]

Table 3: Anti-inflammatory Activity of Structurally Related Dammarane Triterpenes

| Compound | Assay | Cell Line | Metric | Value (µM) | Reference |

| Cabraleahydroxylactone | LXR Activation | HepG2 | IC50 | 20.29 ± 3.69 | [1] |

| Cabraleahydroxylactone 3-acetate | LXR Activation | HepG2 | IC50 | 24.32 ± 2.99 | [1] |

| Aglinin C 3-acetate | NF-κB Inhibition | HepG2 | IC50 | 12.45 ± 2.37 | [10] |

| Aglinin C | NF-κB Inhibition | HepG2 | IC50 | 23.32 ± 3.25 | [10] |

| 24-epi-cabraleadiol | NF-κB Inhibition | HepG2 | IC50 | 13.95 ± 1.57 | [10] |

Potential Anticancer Activity

No direct studies on the anticancer activity of this compound have been identified. However, the dammarane triterpenoid scaffold is a well-established pharmacophore for anticancer activity.[5][7][8][11] Various compounds from this class have demonstrated cytotoxicity against a range of cancer cell lines.[5][11][12]

Table 4: Cytotoxic Activity of Structurally Related Dammarane Triterpenes

| Compound | Cancer Cell Line | Metric | Value (µM) | Reference |

| Bacopaside E | MDA-MB-231 (Breast) | IC50 | Not specified | [5] |

| Bacopaside VII | MDA-MB-231 (Breast) | IC50 | Not specified | [5] |

| Cleogynone B | MDA-MB-468 (Breast) | - | Moderately cytotoxic | [12] |

| Cleogynone B | HCT-116 (Colorectal) | - | Moderately cytotoxic | [12] |

| Cleogynone B | A549 (Lung) | - | Moderately active | [12] |

| Compound 3 (from Cleome gynandra) | HCT-116 & HCT-15 (Colorectal) | - | Cytotoxic | [12] |

| Dammarane Triterpenoid (from Aglaia cucullata) | MCF-7 (Breast) | IC50 | >100 | [11] |

| Dammarane Triterpenoid (from Aglaia cucullata) | B16-F10 (Melanoma) | IC50 | >100 | [11] |

Mechanism of Action

The precise mechanisms of action for this compound are not yet fully elucidated. However, based on its structural class and the known activities of related compounds, several signaling pathways are likely involved in its therapeutic effects.

Putative Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of dammarane triterpenes are often attributed to their ability to modulate key inflammatory signaling cascades, namely the NF-κB and MAPK pathways.[1][9]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Dammarane triterpenes have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[1][10]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade is another critical pathway in the inflammatory response. Inhibition of various kinases within this pathway by natural products can lead to a reduction in inflammation.[9][13]

Caption: Putative anti-inflammatory mechanism of this compound.

Potential Anticancer Signaling Pathways

The anticancer activity of dammarane triterpenes is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest.[7]

Caption: Potential anticancer mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound

The following protocol is adapted from the isolation of this compound from Cabralea canjerana.[14]

Caption: Workflow for this compound isolation and purification.

Protocol:

-

Plant Material: Air-dried and powdered leaves of the source plant (e.g., Cabralea canjerana).

-

Extraction: Macerate the powdered plant material with dichloromethane at room temperature. Filter and concentrate the extract under reduced pressure to obtain the crude dichloromethane extract.

-

High-Speed Countercurrent Chromatography (HSCCC):

-

Apparatus: A preparative HSCCC instrument.

-

Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:1.5:2.5:1, v/v/v/v). The upper organic layer serves as the stationary phase, and the lower aqueous layer as the mobile phase (reversed-phase mode).

-

Procedure:

-

Fill the multilayer coil column entirely with the stationary phase (upper layer).

-

Rotate the column at a constant speed (e.g., 800 rpm).

-

Pump the mobile phase (lower layer) into the column at a specific flow rate (e.g., 2.0 mL/min).

-

Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a mixture of the stationary and mobile phases.

-

Continue the elution with the mobile phase.

-

Collect fractions at regular intervals using a fraction collector.

-

-

-

Analysis and Identification:

-

Monitor the collected fractions by Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure compound.

-

Confirm the structure of the isolated this compound using spectroscopic methods such as 1H NMR and 13C NMR.

-

In Vitro Antimicrobial and Antifungal Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-